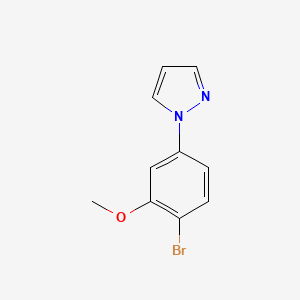

1-(4-bromo-3-methoxyphenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRUKEFNWGKHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Summary

A well-documented method involves starting from 4-bromo-1-phenyl-1H-pyrazol-3-ol, which contains a hydroxyl group at the 3-position of the pyrazole ring and a bromo substituent at the 4-position. The hydroxyl group is methylated via an O-alkylation reaction using methyl iodide in the presence of a strong base (sodium hydride) in dry dimethylformamide (DMF).

| Reagent/Condition | Details |

|---|---|

| Starting material | 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) |

| Base | Sodium hydride (NaH), 60% dispersion in mineral oil, 16.0 mmol |

| Alkylating agent | Methyl iodide, 19.2 mmol |

| Solvent | Dry DMF (20 mL) |

| Temperature | 0 °C to room temperature, then stirred at 60 °C for 1 hour |

| Workup | Extraction with ethyl acetate, washing with brine, drying over Na2SO4 |

| Purification | Column chromatography (silica gel, ethyl acetate–n-hexane 1:20) |

| Yield | 88% |

Reaction Scheme

4-bromo-1-phenyl-1H-pyrazol-3-ol + NaH + CH3I → this compound

Research Findings and Data

- The reaction proceeds efficiently with a high yield (88%).

- Characterization data include 1H NMR, 13C NMR, 15N NMR, IR, and mass spectrometry confirming the structure.

- The method provides a reliable route to selectively methylate the hydroxyl group without affecting the bromo substituent or pyrazole ring integrity.

This method was reported by Kleizienė et al. (2009) and is considered a standard O-alkylation approach for such pyrazole derivatives.

Method 2: Cyclization of Arylsydnones with 2-Aryl-1,1-dihalo-1-alkenes

Procedure Summary

An alternative advanced synthetic route involves the cyclization of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes in the presence of a base (cesium carbonate) in xylene at elevated temperatures. This method enables the construction of 1,3-diaryl-4-halo-1H-pyrazoles, which can be further functionalized.

| Reagent/Condition | Details |

|---|---|

| Starting materials | 3-arylsydnone (0.3 mmol), 2-aryl-1,1-dihalo-1-alkene (0.6 mmol) |

| Base | Cesium carbonate (Cs2CO3), 0.9 mmol |

| Solvent | Xylene (3 mL) |

| Temperature | 160 °C |

| Time | 16 hours |

| Workup | Evaporation, flash column chromatography (petroleum ether/ethyl acetate 50:1) |

| Yield | Variable, typically moderate to good |

Reaction Scheme

3-Arylsydnone + 2-aryl-1,1-dihalo-1-alkene + Cs2CO3 → 1,3-diaryl-4-halo-1H-pyrazole

Application to this compound

While this method is exemplified for 4-bromo-1-phenyl-1H-pyrazoles bearing various aryl groups, it can be adapted for the preparation of this compound by selecting appropriate substituted aryl precursors.

Research Findings and Data

- This synthetic route allows the introduction of the bromo substituent at the 4-position of the pyrazole ring concomitantly with the formation of the heterocyclic system.

- The method is versatile and has been demonstrated with various aryl substituents.

- Characterization data (NMR, IR, HRMS) confirm the successful synthesis of the target pyrazoles.

- The reaction requires high temperature and prolonged heating but offers a direct route to halogenated pyrazoles.

Comparative Data Table of Preparation Methods

| Aspect | Method 1: O-Alkylation of Pyrazol-3-ol | Method 2: Cyclization of Sydnones with Dihaloalkenes |

|---|---|---|

| Starting materials | 4-bromo-1-phenyl-1H-pyrazol-3-ol, methyl iodide | 3-arylsydnone, 2-aryl-1,1-dihalo-1-alkene |

| Key reagents | Sodium hydride (NaH), methyl iodide | Cesium carbonate (Cs2CO3) |

| Solvent | Dry DMF | Xylene |

| Temperature | 0 °C to 60 °C | 160 °C |

| Reaction time | ~1 hour | 16 hours |

| Yield | High (88%) | Moderate to good (variable) |

| Selectivity | High, selective methylation | Formation of 1,3-diaryl-4-halo-pyrazoles |

| Advantages | Straightforward, mild conditions | Direct construction of halogenated pyrazoles |

| Limitations | Requires preformed hydroxy-pyrazole | High temperature, longer reaction time |

| Characterization techniques | NMR (1H, 13C, 15N), IR, MS | NMR, IR, HRMS, X-ray crystallography |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a formyl group or reduced to a hydroxyl group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form biaryl or alkyne derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

- Substituted pyrazoles with various functional groups.

- Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituents on the phenyl ring significantly influence the compound’s reactivity and physical properties. Key comparisons include:

- Bromine vs. Chlorine/Nitro Groups: Bromine’s larger atomic size increases steric hindrance compared to chlorine. The nitro group (NO₂) in strongly deactivates the ring, reducing nucleophilic reactivity compared to bromine or methoxy substituents .

- Methoxy vs. Methyl Groups : Methoxy’s electron-donating nature enhances aromatic ring activation, contrasting with methyl’s weaker inductive effects .

Spectroscopic Data Comparison

NMR, IR, and MS data for structurally related pyrazoles highlight substituent-driven shifts:

Biological Activity

The compound 1-(4-bromo-3-methoxyphenyl)-1H-pyrazole is part of a larger class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring substituted with a bromine and methoxy group on the phenyl ring. The synthesis typically involves the condensation of appropriate hydrazines with substituted aryl compounds, often utilizing methods like refluxing in solvents such as ethanol or acetic acid to facilitate cyclization.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that various synthesized pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole compounds achieved up to 85% inhibition of TNF-α at concentrations around 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazoles have also been evaluated for their antimicrobial efficacy. Compounds derived from the pyrazole structure have shown activity against various bacterial strains including E. coli and S. aureus. Notably, one derivative exhibited promising results against Klebsiella pneumoniae, indicating the potential for developing new antimicrobial agents from this class .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Recent studies have highlighted several derivatives with significant cytotoxic effects against cancer cell lines such as HCT116 and MCF-7, with IC50 values in the low micromolar range (e.g., 0.39 µM for HCT116) indicating potent activity . Furthermore, some compounds have been shown to inhibit critical kinases involved in cancer progression, suggesting a mechanism through which these compounds may exert their effects .

Case Studies and Research Findings

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Li et al. (2022) | This compound | Anticancer (HCT116) | 0.39 µM |

| Selvam et al. | Various pyrazoles | Anti-inflammatory (TNF-α inhibition) | Up to 85% at 10 µM |

| Chovatia et al. | Pyrazole derivatives | Antimicrobial (against E. coli) | Significant activity |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of inflammatory mediators : By downregulating cytokine production.

- Antimicrobial action : Disrupting bacterial cell wall synthesis or function.

- Cancer cell apoptosis : Inducing programmed cell death in malignant cells through kinase inhibition.

Q & A

Q. What are the common synthetic routes for 1-(4-bromo-3-methoxyphenyl)-1H-pyrazole?

The compound is typically synthesized via cyclocondensation reactions. A key method involves reacting substituted hydrazines with α,β-unsaturated ketones. For example, 4-bromo-3-methoxybenzaldehyde can react with acetylacetone derivatives under acidic conditions to form the pyrazole core. Post-synthetic modifications, such as bromination or methoxylation, may be applied to achieve the desired substitution pattern. Structural confirmation is achieved via -NMR (e.g., pyrazole proton signals at δ 6.2–7.8 ppm) and LC-MS analysis .

Q. How is the structure of this compound characterized?

Structural elucidation involves:

- X-ray crystallography : Determines bond lengths (e.g., C-Br bond ~1.89 Å) and dihedral angles between the pyrazole and aryl rings (e.g., 15–25°) .

- Spectroscopy : -NMR identifies substituents (e.g., methoxy protons at δ ~3.8 ppm), while IR confirms functional groups (e.g., C=O stretch at 1650–1700 cm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 279) validate molecular weight .

Q. What solvents and conditions are optimal for photophysical studies of this compound?

Polar aprotic solvents like DMSO are preferred due to enhanced solubility and stability. Emission spectra in DMSO show λ ~356 nm, attributed to π→π transitions. Solvent polarity effects on fluorescence quantum yield (Φ) should be quantified using reference standards like quinine sulfate .

Q. How can purity be assessed during synthesis?

Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention times and peak area ratios (≥95%) indicate purity. Impurity profiling via high-resolution MS identifies byproducts like dehalogenated analogs .

Q. What are the key reactivity patterns of the pyrazole ring?

The pyrazole nitrogen atoms participate in electrophilic substitution (e.g., bromination at C4). The 4-bromo-3-methoxyphenyl group directs further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (e.g., replacing Br with amines) .

Advanced Research Questions

Q. How do substituent electronic effects influence the compound’s bioactivity?

Quantitative structure-activity relationship (QSAR) studies reveal that electron-withdrawing groups (e.g., Br) enhance binding to targets like σ receptors (IC < 100 nM). Methoxy groups improve solubility but may reduce membrane permeability. Computational docking (e.g., AutoDock Vina) models interactions with receptor active sites .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

- Protection/deprotection : Temporarily block reactive sites (e.g., using Boc groups on nitrogen).

- Catalysis : Palladium catalysts enable selective C-H activation at C5.

- Microwave-assisted synthesis : Reduces side reactions (e.g., 80% yield in 30 minutes at 120°C) .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Conflicting reports on torsion angles (e.g., pyrazole vs. phenyl ring) are resolved by comparing multiple crystal structures. Hydrogen bonding (C-H···N/F) and π-π stacking distances (3.4–3.8 Å) stabilize specific conformations. Rietveld refinement validates lattice parameters (e.g., orthorhombic P222 symmetry) .

Q. What in vitro assays evaluate the compound’s antitubulin activity?

Q. How do reaction conditions affect byproduct formation in multi-step syntheses?

Byproducts like dehalogenated analogs arise from harsh conditions (e.g., high-temperature Pd catalysis). Mitigation strategies include:

- Low-temperature reactions (e.g., −20°C for azide-alkyne cycloadditions).

- Catalyst optimization : Cu(I) instead of Cu(II) reduces oxidative side reactions.

- In-line purification : Solid-phase extraction removes impurities early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.